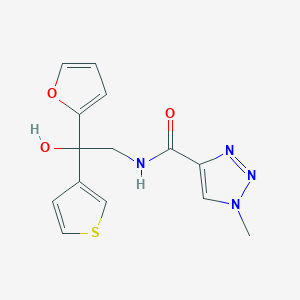

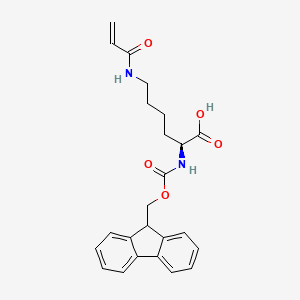

![molecular formula C11H19NO5 B2551015 2-[(1S,2S,4R)-2-羟基-4-[(2-甲基丙烷-2-基)氧羰基氨基]环丁基]乙酸 CAS No. 2402789-81-3](/img/structure/B2551015.png)

2-[(1S,2S,4R)-2-羟基-4-[(2-甲基丙烷-2-基)氧羰基氨基]环丁基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is a chiral molecule that appears to be related to cyclobutane-based structures with potential biological activity. While the specific compound is not directly discussed in the provided papers, the related structures and functionalities suggest that it may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been reported, such as the preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, which was achieved using environmentally benign conditions with a 30% overall yield for the (S)-isomer and 27% for the (R)-isomer from cyclohexanone . This suggests that the synthesis of the compound might also involve chiral resolution or asymmetric synthesis techniques to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can impart significant strain and unique reactivity to the molecule. The presence of hydroxy and amino functionalities, as well as the potential for chelation with metals, is evident in the study of copper(II) and nickel(II) complexes with oxime analogues of amino acids . This indicates that the compound may also form complexes with metal ions, which could be relevant for its biological activity or as a ligand in coordination chemistry.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives can be quite diverse. For instance, the synthesis and antimicrobial activity of cyclobutanol-containing dipeptides have been explored, with one compound showing enhanced antibacterial activity after acid hydrolysis . This suggests that the compound may also undergo hydrolysis or other chemical transformations that could modulate its biological activity or physical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid are not detailed in the provided papers, the studies of related compounds provide insights. For example, the solubility, chelation ability, and stereochemistry of cyclobutane derivatives can significantly influence their physical properties and reactivity . The presence of hydroxy and amino groups suggests potential for hydrogen bonding and solubility in polar solvents, while the bulky isopropyl group may affect the compound's lipophilicity.

科学研究应用

分子内环化研究

Tyuneva 等人 (2011) 的研究探索了特定氨基酸的乙酸酐环化,生成 5-芳基-3-芳基-亚氨基-3H-呋喃-2-酮和 4-芳基氨基-2-叔丁基-2,5-二氢-5-氧代呋喃-2-基乙酸酯等衍生物。这项研究有助于理解有机化学中的环化反应,与具有相似结构特征的化合物相关 (Tyuneva 等人,2011)。

席夫碱配体合成与表征

Ikram 等人 (2015) 描述了源自氨基酸的席夫碱配体的合成和表征,导致形成具有潜在抗氧化剂和黄嘌呤氧化酶抑制活性的金属配合物。这项研究说明了类似化合物在合成生物医学应用配体中的应用 (Ikram 等人,2015)。

羰基羧酸肟的核磁共振波谱

Malek 等人 (2004) 对羰基羧酸肟进行了实验和理论核磁共振研究,阐明了具有相似官能团的化合物的结构和电子性质。这项研究有助于理解分子内和分子间氢键对化学位移的影响,与类似化学品的波谱分析相关 (Malek 等人,2004)。

化疗药物中细胞毒性的增强

Nagourney 等人 (2008) 研究了依他尼酸增强人类组织中化疗药物细胞毒性的能力,展示了结构类似物如何影响生化途径并可能改善治疗效果 (Nagourney 等人,2008)。

属性

IUPAC Name |

2-[(1S,2S,4R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-5-8(13)6(7)4-9(14)15/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZINDUWMMZGYKJ-RNJXMRFFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]1CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

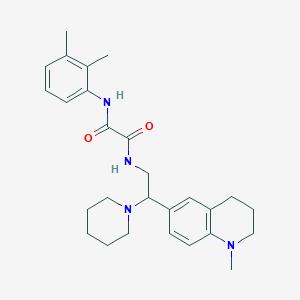

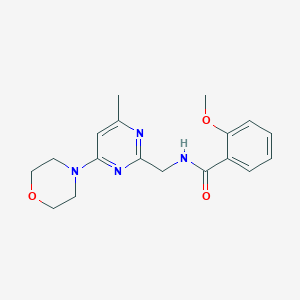

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

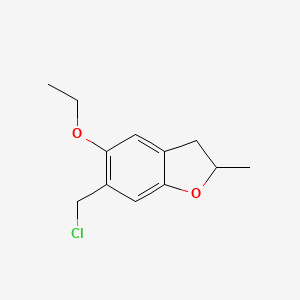

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550946.png)

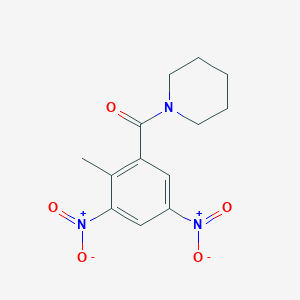

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

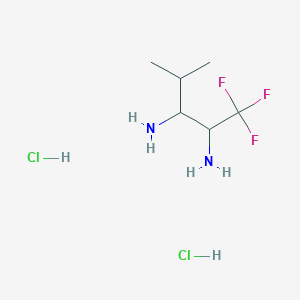

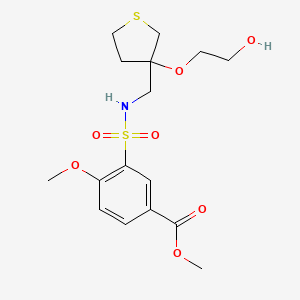

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)